3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid
CAS No.: 2090879-54-0
Cat. No.: VC3142793
Molecular Formula: C11H14O3S
Molecular Weight: 226.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090879-54-0 |
---|---|
Molecular Formula | C11H14O3S |
Molecular Weight | 226.29 g/mol |
IUPAC Name | 3-cyclopentyloxy-4-methylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C11H14O3S/c1-7-6-15-10(11(12)13)9(7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
Standard InChI Key | CJJORTXUEUFCPH-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1OC2CCCC2)C(=O)O |
Canonical SMILES | CC1=CSC(=C1OC2CCCC2)C(=O)O |
Introduction
3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic rings containing sulfur, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and chemical properties. The specific compound features a cyclopentyloxy group and a methyl group attached to the thiophene ring, along with a carboxylic acid functional group. This structural arrangement suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
Synthesis and Preparation
The synthesis of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid typically involves several steps, including the formation of the thiophene ring and the introduction of the cyclopentyloxy and methyl groups. Common methods for thiophene synthesis include the Gewald reaction or the Paal-Knorr synthesis. The carboxylic acid group can be introduced through oxidation or direct carboxylation reactions.
Potential Applications
While specific applications of 3-(Cyclopentyloxy)-4-methylthiophene-2-carboxylic acid are not widely documented, compounds with similar structures have shown promise in various fields:
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Pharmaceuticals: Thiophene derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
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Agrochemicals: Thiophenes can act as herbicides or fungicides due to their ability to interfere with biological pathways in plants and fungi.
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Materials Science: Thiophene-based polymers are used in organic electronics and photovoltaics.
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